molecular formula C15H23ClN2O4S B3363507 2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide CAS No. 1031130-88-7

2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide

Cat. No.: B3363507
CAS No.: 1031130-88-7
M. Wt: 362.9 g/mol
InChI Key: KBSQGGBPBXNYDC-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide is a chloroacetamide derivative featuring a diethylsulfamoyl group at the 5-position and an isopropyl ether (propan-2-yloxy) substituent at the 2-position of the phenyl ring. Its molecular framework combines sulfonamide and acetamide pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

2-chloro-N-[5-(diethylsulfamoyl)-2-propan-2-yloxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O4S/c1-5-18(6-2)23(20,21)12-7-8-14(22-11(3)4)13(9-12)17-15(19)10-16/h7-9,11H,5-6,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSQGGBPBXNYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylacetic acid, diethylamine, and isopropyl alcohol.

    Formation of Intermediate: The initial step involves the reaction of 2-chlorophenylacetic acid with diethylamine to form an intermediate compound.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the diethylsulfamoyl group.

    Etherification: The final step involves the etherification of the intermediate with isopropyl alcohol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with different oxidation states.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Key Chloroacetamide Derivatives

Compound Name Key Structural Features Biological Activity Target/Mechanism Key Findings Ref.
2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide Diethylsulfamoyl, isopropyl ether Not explicitly reported (structural analogs suggest antimicrobial/antiviral potential) Likely sulfonamide-associated targets (e.g., carbonic anhydrase, ACE2) N/A (hypothetical based on substituents) -
2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole, methoxyphenyl, pyridine Anticancer (cytotoxic) Cell proliferation inhibition (MTT assay) IC50 = 1.8 µM against Caco-2 cells; outperformed 5-fluorouracil in vitro
2-chloro-N-(2-(5-methylfuran-2-yl)phenyl)acetamide Furan, methylphenyl Anticancer/antimicrobial (screened) Unspecified Structural analog with reported activity in cancer cell lines
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Dimethoxyphenyl, sulfonamide Antiviral (SARS-CoV-2 entry inhibition) ACE2 receptor binding Docking score: -5.51 kcal/mol (moderate affinity)
2-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide Piperidine-dioxoisoindolinone Anticancer (proteasome inhibition) Ubiquitin-proteasome pathway Structural similarity to immunomodulatory drugs (e.g., lenalidomide derivatives)
2-(2-isopropyl-5-methylphenoxy)-N-(4-(thiazol-2-ylsulfamoyl)phenyl)acetamide Thiazole sulfamoyl, isopropylphenoxy Antimicrobial/antifungal Fungal membrane disruption (hypothesized) Broad-spectrum activity in preliminary screens

Structural Modifications and Activity Trends

Sulfonamide vs. Sulfamoyl Groups :

  • The diethylsulfamoyl group in the target compound may enhance solubility and enzyme-binding affinity compared to simpler sulfonamides (e.g., compounds targeting ACE2). Sulfamoyl derivatives often exhibit improved pharmacokinetic profiles .
  • In contrast, sulfonylthiadiazole analogs (e.g., ) show higher cytotoxicity, likely due to thiadiazole’s role in DNA intercalation or topoisomerase inhibition .

Aryl Ether Substituents: The isopropyl ether (propan-2-yloxy) group in the target compound may confer metabolic stability compared to methyl or methoxy substituents. For example, highlights that bulky isopropylphenoxy groups improve antifungal activity by resisting oxidative degradation .

Chloroacetamide Core :

  • The chloroacetamide moiety is critical for alkylating biological nucleophiles (e.g., cysteine residues in enzymes). Analogous compounds in and use this group to inhibit fungal proton ATPases or seizure-related ion channels .

Biological Activity

2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide is a compound belonging to the class of chloroacetamides, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential applications in medicine and agriculture.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including this compound. A significant study assessed twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The findings indicated that:

  • Gram-positive bacteria : The compound demonstrated significant activity against Staphylococcus aureus and MRSA.
  • Gram-negative bacteria : Moderate effectiveness was observed against E. coli.
  • Fungal pathogens : The compound exhibited moderate activity against C. albicans.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is closely linked to their chemical structure. The position of substituents on the phenyl ring influences their effectiveness. For instance, compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial efficacy .

Key Findings from SAR Studies

Substituent PositionActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Para-chloroHighModerateModerate
Para-fluoroHighLowLow
Ortho-bromoModerateLowLow

These results emphasize the importance of molecular descriptors in predicting biological activity and guiding the design of more effective antimicrobial agents.

Study 1: Antimicrobial Screening

In a comprehensive screening of N-(substituted phenyl)-2-chloroacetamides, researchers utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity . The study confirmed that:

  • Compounds adhering to Lipinski's Rule of Five exhibited favorable pharmacokinetic properties.
  • The most promising candidates for further development were those with high lipophilicity and specific substituent patterns.

Study 2: In Vitro Testing

Further in vitro testing revealed that this compound displayed potent antimicrobial effects, particularly against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide
Reactant of Route 2
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2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide

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